5-Cyclopentyl-5-methylimidazolidine-2,4-dione
Overview
Description
5-Cyclopentyl-5-methylimidazolidine-2,4-dione , also known by its IUPAC name 5-cyclopentyl-5-methyl-2,4-imidazolidinedione , is a heterocyclic compound with the molecular formula C₉H₁₄N₂O₂ . It features a five-membered saturated thiazolidine ring containing sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .
Synthesis Analysis
The synthesis of this compound involves chemical reactions, such as the Knoevenagel reaction with 4-nitrobenzaldehyde, leading to the reduction of the nitro group to an amine and further modification to yield the target compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazolidine ring with sulfur and nitrogen atoms, along with carbonyl groups at positions 2 and 4. Unfortunately, I don’t have access to the exact 3D structure, but you can find it in scientific databases .
Chemical Reactions Analysis
The compound has been investigated for its dual-targeting activity against Tankyrase 1 and 2, which play essential roles in the Wnt β-catenin pathway and other cellular processes. The binding mechanism involves specific conserved residues, and further studies could aid in designing novel dual inhibitors of Tankyrase 1 and 2 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Derivatives
5-Cyclopentyl-5-methylimidazolidine-2,4-dione serves as a core structure for the synthesis of various derivatives with potential applications in medicinal chemistry and other scientific fields. For instance, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione derivatives and their subsequent reaction with cyanuric chloride and other compounds has led to analogues of imidazole alkaloids with potential biological activities (Witchard & Watson, 2010). Moreover, glycolurils and their analogues, which include derivatives of imidazolidine-2,4-dione, find widespread applications in pharmacology, explosives, and supramolecular chemistry, highlighting the versatility of this chemical scaffold (Kravchenko, Baranov, & Gazieva, 2018).
Biological Activity and Pharmacology
A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, derived from various drug-like molecules, were synthesized to explore their biological activities. These compounds exhibited antibacterial activity, particularly those bearing pyridine or piperazine moieties, showcasing the potential of this compound derivatives in developing new antibacterial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Chemical Properties and Reactivity
The chemical and electrochemical properties of hydantoin derivatives, including this compound, have been studied to understand their reactivity and potential applications. For example, the electrochemical oxidation of hydantoin derivatives at a glassy carbon electrode has been examined, revealing insights into their redox behavior and potential for biochemical applications (Nosheen, Shah, Badshah, et al., 2012).
Anticancer and Anti-inflammatory Activities
Compounds derived from this compound, such as 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, have shown promising in vitro anticancer and anti-inflammatory activities, highlighting the potential of these derivatives in therapeutic applications (Uwabagira & Sarojini, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-cyclopentyl-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(6-4-2-3-5-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACTYIAGTKDMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290433 | |
Record name | MLS002693628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-79-5 | |
Record name | MLS002693628 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002693628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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